molecular formula C26H16O8 B13133294 1,4,5,8-Tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione CAS No. 87897-37-8

1,4,5,8-Tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione

Cat. No.: B13133294
CAS No.: 87897-37-8
M. Wt: 456.4 g/mol
InChI Key: CYTWOJYZCGVGFW-UHFFFAOYSA-N
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Description

1,4,5,8-Tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione is a complex organic compound characterized by its anthraquinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione typically involves the hydroxylation of anthraquinone derivatives. Common synthetic routes include:

    Hydroxylation of Anthraquinone: This involves the introduction of hydroxyl groups at specific positions on the anthraquinone ring. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available anthraquinone derivatives. The process typically includes:

    Oxidation: Using oxidizing agents to introduce hydroxyl groups.

    Substitution: Introducing phenoxy groups through nucleophilic substitution.

    Purification: Techniques such as recrystallization and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions include various hydroxylated and phenoxylated derivatives of anthraquinone, which can have different biological and chemical properties.

Scientific Research Applications

1,4,5,8-Tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.

Mechanism of Action

The mechanism of action of 1,4,5,8-tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.

    Pathways: It can modulate oxidative stress pathways, leading to reduced cellular damage and inflammation.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,8-Tetrahydroxyanthraquinone: Similar in structure but lacks the phenoxy groups.

    1,4,5,8-Tetrahydroxy-2,3-dihydroanthracene-9,10-dione: Another derivative with different substitution patterns.

Uniqueness

1,4,5,8-Tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

87897-37-8

Molecular Formula

C26H16O8

Molecular Weight

456.4 g/mol

IUPAC Name

1,4,5,8-tetrahydroxy-2,6-diphenoxyanthracene-9,10-dione

InChI

InChI=1S/C26H16O8/c27-15-11-17(33-13-7-3-1-4-8-13)23(29)21-19(15)26(32)22-20(25(21)31)16(28)12-18(24(22)30)34-14-9-5-2-6-10-14/h1-12,27-30H

InChI Key

CYTWOJYZCGVGFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C(=CC(=C4O)OC5=CC=CC=C5)O)O

Origin of Product

United States

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